Sabutoclax

Overview

Description

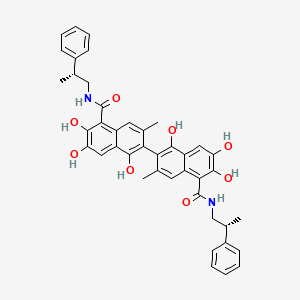

Sabutoclax, also known as BI-97C1, is a potent inhibitor of the B-cell lymphoma 2 (BCL-2) family of proteins. These proteins play a crucial role in regulating apoptosis, the process of programmed cell death. This compound has shown promise in overcoming drug resistance in various cancer types by targeting multiple anti-apoptotic proteins within the BCL-2 family, including BCL-2, BCL-xL, MCL-1, and BFL-1 .

Mechanism of Action

Target of Action

Sabutoclax is a potent inhibitor of the Bcl-2 family of proteins, which includes Bcl-2, Bcl-xL, Mcl-1, and Bfl-1 . These proteins play a crucial role in regulating apoptosis, a process of programmed cell death. Overexpression of these proteins can inhibit apoptosis, leading to the survival of cancer cells .

Mode of Action

This compound functions by mimicking BH3-only proteins, which are pro-apoptotic members of the Bcl-2 family . By binding to the Bcl-2 family proteins, this compound inhibits their function, thereby promoting apoptosis . This leads to a reduction in the viability and proliferation of cancer cells .

Biochemical Pathways

This compound affects the PI3K/AKT signaling pathway, which is often activated in drug-resistant cells . By inhibiting this pathway, this compound can effectively eliminate cancer stem cells . Additionally, this compound modulates the expression of several apoptosis-related proteins, including Bax, Bim, PUMA, and survivin .

Pharmacokinetics

It has been demonstrated that this compound can be delivered by intravenous injection . This suggests that this compound has good bioavailability, allowing it to reach its target sites effectively.

Result of Action

The primary result of this compound’s action is the induction of apoptosis in cancer cells . This leads to a reduction in the viability and proliferation of these cells . In addition, this compound has been shown to sensitize cancer cells to other chemotherapeutic agents, enhancing their cytotoxic effects .

Action Environment

The action of this compound can be influenced by the cellular environment. For instance, the drug’s efficacy can be affected by the expression levels of its target proteins in different cell types . Moreover, the drug’s action can be influenced by the presence of other chemotherapeutic agents, as this compound has been shown to synergize with these agents to enhance their cytotoxic effects .

Biochemical Analysis

Biochemical Properties

Sabutoclax interacts with several enzymes and proteins, particularly the Bcl-2 family proteins Bcl-xL, Bcl-2, Mcl-1, and Bfl-1 . It has a high binding affinity to Bcl-xL, with a Kd value of 0.11μM . The nature of these interactions is inhibitory, with this compound effectively blocking the anti-apoptotic functions of these proteins .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It inhibits the proliferation of BP3 B cell lymphoma cells, as well as PC3 prostate and H460 lung cancer cells . This compound influences cell function by inducing apoptosis, particularly in cancer cells . It also impacts cell signaling pathways, specifically the PI3K/Akt pathway .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibitory interactions with the Bcl-2 family proteins . By blocking these proteins, this compound disrupts their anti-apoptotic functions, leading to induced apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has been shown to reduce tumor size significantly in mice bearing M2182 cancer xenografts

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dose of 5 mg/kg, this compound induced near-complete tumor growth suppression . The specific threshold effects and any toxic or adverse effects at high doses are not fully documented.

Metabolic Pathways

It is known to interact with the PI3K/Akt signaling pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not fully documented. It is known to be delivered by intravenous injection in animal models .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not fully documented. It is known to induce apoptosis, suggesting it interacts with components of the apoptotic pathway within the cell .

Preparation Methods

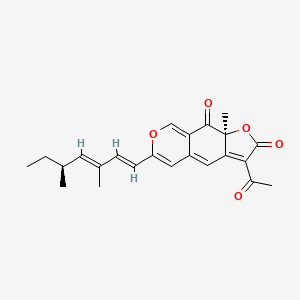

Synthetic Routes and Reaction Conditions: Sabutoclax is synthesized through a series of chemical reactions involving the derivatization of apogossypolone. The synthesis typically involves the following steps:

Formation of the core structure: The core structure of this compound is formed through a series of condensation reactions.

Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and selectivity for BCL-2 family proteins.

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥98%.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized to ensure high yield and purity while maintaining cost-effectiveness. The compound is typically supplied as a powder and stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Sabutoclax undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on this compound, altering its activity.

Substitution: Substitution reactions can introduce different substituents to the core structure, potentially enhancing its efficacy.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different binding affinities and selectivities for BCL-2 family proteins .

Scientific Research Applications

Sabutoclax has a wide range of scientific research applications, including:

Cancer Research: this compound has shown significant cytotoxic activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. .

Apoptosis Studies: this compound is used to study the mechanisms of apoptosis and the role of BCL-2 family proteins in regulating cell death.

Drug Development: this compound serves as a lead compound for developing new anticancer drugs that target the BCL-2 family of proteins.

Comparison with Similar Compounds

Apogossypolone: A derivative of gossypol, apogossypolone is the precursor to sabutoclax and also targets BCL-2 family proteins.

ABT-737: A potent inhibitor of BCL-2 and BCL-xL, ABT-737 is used in cancer research but does not target MCL-1.

Navitoclax: Similar to ABT-737, navitoclax targets BCL-2 and BCL-xL but has limited activity against MCL-1.

Uniqueness of this compound: this compound is unique in its ability to target multiple anti-apoptotic proteins within the BCL-2 family, including BCL-2, BCL-xL, MCL-1, and BFL-1. This broad-spectrum activity makes it particularly effective in overcoming drug resistance in various cancer types .

Properties

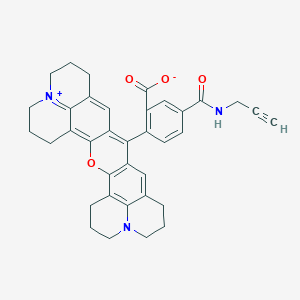

IUPAC Name |

2,3,5-trihydroxy-7-methyl-N-[(2R)-2-phenylpropyl]-6-[1,6,7-trihydroxy-3-methyl-5-[[(2R)-2-phenylpropyl]carbamoyl]naphthalen-2-yl]naphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H40N2O8/c1-21-15-27-29(17-31(45)39(49)35(27)41(51)43-19-23(3)25-11-7-5-8-12-25)37(47)33(21)34-22(2)16-28-30(38(34)48)18-32(46)40(50)36(28)42(52)44-20-24(4)26-13-9-6-10-14-26/h5-18,23-24,45-50H,19-20H2,1-4H3,(H,43,51)(H,44,52)/t23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYNZUHYMMLQQA-ZEQRLZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(=O)NCC(C)C5=CC=CC=C5)O)O)O)O)O)O)C(=O)NCC(C)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(=O)NC[C@H](C)C5=CC=CC=C5)O)O)O)O)O)O)C(=O)NC[C@H](C)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H40N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20153724 | |

| Record name | Sabutoclax | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228108-65-3 | |

| Record name | Sabutoclax | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228108653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sabutoclax | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SABUTOCLAX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39Y89ZRK34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.